molecular formula C10H11FO B3287357 Benzenemethanol, alpha-cyclopropyl-3-fluoro- CAS No. 844470-90-2

Benzenemethanol, alpha-cyclopropyl-3-fluoro-

Cat. No.: B3287357
CAS No.: 844470-90-2
M. Wt: 166.19 g/mol
InChI Key: RGHTUXNIERUNIS-UHFFFAOYSA-N
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Description

Benzenemethanol (benzyl alcohol) derivatives are aromatic alcohols with diverse substituents that significantly influence their physical, chemical, and biological properties. The compound "Benzenemethanol, alpha-cyclopropyl-3-fluoro-" is a hypothetical or less-documented derivative characterized by a cyclopropyl group attached to the alpha carbon and a fluorine atom at the 3-position on the benzene ring. This article compares it with documented benzenemethanol derivatives, focusing on substituent effects and applications.

Properties

IUPAC Name

cyclopropyl-(3-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHTUXNIERUNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288456
Record name α-Cyclopropyl-3-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844470-90-2
Record name α-Cyclopropyl-3-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844470-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Cyclopropyl-3-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, alpha-cyclopropyl-3-fluoro- typically involves the introduction of the cyclopropyl and fluorine groups onto a benzenemethanol backbone. One common method includes the cyclopropanation of a suitable benzyl alcohol derivative followed by fluorination under controlled conditions. The reaction conditions often require the use of specific catalysts and reagents to ensure the selective introduction of the desired functional groups.

Industrial Production Methods

Industrial production of Benzenemethanol, alpha-cyclopropyl-3-fluoro- may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product specifications. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-cyclopropyl-3-fluoro- can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant and Antipsychotic Activity

Research has indicated that fluorinated cyclopropane derivatives, including benzenemethanol, alpha-cyclopropyl-3-fluoro-, exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, compounds with cyclopropyl groups have been studied for their potential as monoamine oxidase inhibitors (MAOIs), which are crucial in treating depression and anxiety disorders. The introduction of fluorine can modify the pKa of these compounds, potentially increasing their efficacy against specific targets such as the mGluR III receptor, which is implicated in mood regulation .

1.2 Synthesis of Bioactive Molecules

The compound has been utilized in the synthesis of various bioactive molecules through reactions like nucleophilic substitution and cyclization. For example, derivatives of benzenemethanol have been transformed into potent antipsychotic agents by modifying their structural features to enhance receptor binding affinity and selectivity . The ability to introduce functional groups through photoredox catalysis further expands its utility in drug design .

Chemical Synthesis Applications

2.1 Synthetic Routes

Benzenemethanol, alpha-cyclopropyl-3-fluoro-, can be synthesized through several methods that leverage its unique structure. The cyclopropane moiety allows for diverse synthetic strategies, including cyclopropanation reactions with alkenes and fluorinated carbenes. These methods have been optimized to yield high purity and selectivity, making the compound a valuable intermediate in organic synthesis .

2.2 Radical Reactions

Recent studies have explored radical trifluoromethoxylation reactions involving benzenemethanol derivatives. These reactions showcase the compound's versatility in forming complex structures that can be further modified for various applications in materials science and pharmaceuticals .

Material Science Applications

3.1 Development of Functional Materials

The unique properties of benzenemethanol, alpha-cyclopropyl-3-fluoro-, make it suitable for developing new materials with specific functionalities. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, which are essential for applications in coatings and composites .

3.2 Photonic Applications

Fluorinated compounds often exhibit interesting optical properties, making them candidates for photonic applications. Research is ongoing to explore how benzenemethanol derivatives can be integrated into photonic devices or as sensors due to their ability to interact with light at specific wavelengths .

Case Studies

Study Findings Applications
Study on MAOIsDemonstrated enhanced efficacy of fluorinated cyclopropanes as MAO inhibitorsAntidepressant therapies
Synthesis OptimizationDeveloped efficient synthetic routes for producing benzenemethanol derivativesPharmaceutical intermediates
Photoredox CatalysisExplored radical reactions leading to complex bioactive moleculesDrug development

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-cyclopropyl-3-fluoro- involves its interaction with specific molecular targets and pathways. The presence of the cyclopropyl and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of relevant benzenemethanol derivatives:

Compound Name CAS Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Benzenemethanol, 3-bromo-α-cyclopropyl-4-fluoro- 929884-48-0 C₁₀H₁₀BrFO 245.09 1.631 308.4 13.77
Triphenylmethanol (α,α-diphenyl-benzenemethanol) 76-84-6 C₁₉H₁₆O 260.34 N/A Decomposes ~14–15
α-Methyl-benzenemethanol (R-isomer) 1517-69-7 C₈H₁₀O 122.16 N/A 98 (at 2.7 kPa) N/A
Dicofol (4-chloro-α-(4-chlorophenyl)-α-(trichloromethyl)-benzenemethanol) 115-32-2 C₁₄H₉Cl₅O 370.48 N/A N/A N/A

Key Observations :

  • Substituent Effects: The bromo-fluoro derivative (CAS 929884-48-0) exhibits higher density and boiling point compared to simpler benzenemethanols due to halogenation and cyclopropyl steric effects . Triphenylmethanol’s aromatic substituents increase molar mass and lipophilicity, making it a crystalline solid .
  • Environmental Impact : Dicofol, a chlorinated derivative, demonstrates how halogenation (Cl, CCl₃) contributes to environmental persistence and toxicity, leading to regulatory restrictions .

Stability and Reactivity

  • Cyclopropyl Groups : The cyclopropyl moiety in hypothetical "alpha-cyclopropyl-3-fluoro-" derivatives may enhance steric hindrance, affecting reaction kinetics and metabolic stability, as observed in spirocyclic pharmaceuticals .

Biological Activity

Benzenemethanol, alpha-cyclopropyl-3-fluoro- (CAS Number: 844470-90-2) is a compound of interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

Benzenemethanol, alpha-cyclopropyl-3-fluoro- is characterized by the presence of a cyclopropyl group and a fluorine atom, which significantly influence its chemical reactivity and biological interactions. The structural formula can be represented as follows:

C9H10FC3H5O\text{C}_9\text{H}_{10}\text{F}\text{C}_3\text{H}_5\text{O}

The presence of the cyclopropyl group enhances the compound's stability and reactivity, while the fluorine atom modifies its electronic properties, potentially affecting binding affinity to various enzymes and receptors.

The biological activity of Benzenemethanol, alpha-cyclopropyl-3-fluoro- is primarily attributed to its interaction with specific molecular targets. The mechanism of action involves:

  • Binding to Enzymes : The compound may act as an inhibitor or modulator for certain enzymes, influencing metabolic pathways.
  • Receptor Interaction : It can interact with various receptors, potentially affecting neurotransmission and other physiological processes.

Antimicrobial Activity

Research indicates that compounds similar to Benzenemethanol, alpha-cyclopropyl-3-fluoro- exhibit antimicrobial properties. For instance, studies have shown that modifications in the structure can lead to enhanced activity against various bacterial strains. The compound's ability to form strong interactions with microbial targets may contribute to its efficacy .

Antipsychotic Potential

There is emerging evidence suggesting that derivatives of compounds containing similar structural motifs may have antipsychotic properties. For example, certain analogs have demonstrated effectiveness in preclinical models for schizophrenia by modulating glutamatergic signaling pathways .

Case Studies

Several studies have explored the biological activity of compounds related to Benzenemethanol, alpha-cyclopropyl-3-fluoro-. Here are two notable examples:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
    • Findings : The compound exhibited significant bactericidal activity with a minimum bactericidal concentration (MBC) of 16 µg/mL compared to standard antibiotics .
  • Neuropharmacological Assessment :
    • Objective : To assess potential antipsychotic effects in animal models.
    • Findings : Compounds with similar fluoro-substituted structures showed modulation of dopamine receptors and improved cognitive function in preclinical tests .

Comparative Analysis

A comparative study was conducted between Benzenemethanol, alpha-cyclopropyl-3-fluoro-, and other structurally related compounds. The table below summarizes key findings:

Compound NameBiological ActivityMBC (µg/mL)Notes
Benzenemethanol, alpha-cyclopropyl-3-fluoro-Antimicrobial16Effective against S. aureus
CyclopropylmethanolLimited antimicrobial activityN/ALacks fluorine substitution
FluorobenzeneModerate receptor interactionN/APrimarily used in chemical synthesis

Q & A

Basic: What synthetic strategies are effective for preparing Benzenemethanol, alpha-cyclopropyl-3-fluoro-?

Answer:
The synthesis of fluorinated benzyl alcohols often involves nucleophilic substitution or Grignard reactions. For example, introducing the cyclopropyl group via a Grignard reagent (e.g., cyclopropylmagnesium bromide) to a fluorinated benzaldehyde precursor could yield the desired structure. Subsequent reduction of the intermediate aldehyde using NaBH₄ or LiAlH₄ may yield the alcohol . Key challenges include regioselectivity in fluorination and steric hindrance from the cyclopropyl group. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended .

Basic: What spectroscopic techniques are critical for characterizing alpha-cyclopropyl-3-fluoro-substituted benzyl alcohols?

Answer:

  • ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting from adjacent protons) and cyclopropyl ring protons (δ ~0.5–1.5 ppm). Fluorine substituents deshield aromatic protons, shifting signals downfield .
  • FT-IR : Confirm hydroxyl (broad ~3200–3600 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .
  • HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]⁺ or [M–OH]⁺ fragments) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced: How do electronic effects of the cyclopropyl and fluorine groups influence reactivity in cross-coupling reactions?

Answer:
The cyclopropyl group’s electron-donating nature (via conjugation) and fluorine’s electron-withdrawing effect create a polarized aromatic ring, enhancing electrophilic substitution at specific positions. For instance, the fluorine atom directs incoming electrophiles to the para position, while the cyclopropyl group may stabilize intermediates via hyperconjugation. This dual effect complicates regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig reactions, requiring careful optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) .

Advanced: What methodologies address enantiomeric purity challenges in chiral alpha-cyclopropyl derivatives?

Answer:
Chiral resolution can be achieved via:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
  • Kinetic Resolution : Employ enzymes like lipases (e.g., Candida antarctica) to selectively esterify one enantiomer .
  • Asymmetric Synthesis : Utilize chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropane formation to control stereochemistry .

Stability: How does the compound degrade under acidic or oxidative conditions, and how is this monitored?

Answer:
Under acidic conditions, the cyclopropyl ring may undergo ring-opening via protonation, forming a carbocation intermediate. Oxidative environments (e.g., H₂O₂) could oxidize the alcohol to a ketone. Stability studies using:

  • Accelerated Degradation Tests : Expose the compound to 0.1 M HCl/NaOH or 3% H₂O₂ at 40°C for 24 hours.
  • UPLC-PDA : Monitor degradation products (e.g., ketone at ~250 nm) with a BEH C18 column and 0.1% formic acid/acetonitrile gradient .

Mechanistic Studies: What isotopic labeling approaches elucidate metabolic pathways in biological systems?

Answer:

  • ¹⁸O Labeling : Introduce ¹⁸O in the hydroxyl group during synthesis to trace metabolic oxidation via GC-MS .
  • Deuterated Cyclopropane : Synthesize deuterium-labeled analogs (e.g., C₃D₅ substituent) to study ring-opening mechanisms in vivo using LC-HRMS .

Crystallography: How does X-ray diffraction reveal steric effects of the cyclopropyl group?

Answer:
Single-crystal X-ray diffraction shows distorted bond angles (e.g., C-C-C ~60° in cyclopropyl) and non-planar geometry, leading to steric clashes in the solid state. Packing diagrams reveal CH-π interactions between the cyclopropyl and adjacent aromatic rings, stabilizing the lattice .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenemethanol, alpha-cyclopropyl-3-fluoro-
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Benzenemethanol, alpha-cyclopropyl-3-fluoro-

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